molecular formula C9H10BrNO2 B1616969 N-(2-bromophenyl)-2-methoxyacetamide CAS No. 430450-95-6

N-(2-bromophenyl)-2-methoxyacetamide

Cat. No. B1616969
M. Wt: 244.08 g/mol
InChI Key: NQVSYLSNUWFMCH-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-2-methoxyacetamide” is a chemical compound with the molecular formula C8H8BrNO . It is used in various chemical reactions, including the palladium-catalyzed Heck/Suzuki cascade reaction .


Molecular Structure Analysis

The molecular structure of “N-(2-bromophenyl)-2-methoxyacetamide” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software.


Chemical Reactions Analysis

“N-(2-bromophenyl)-2-methoxyacetamide” can participate in various chemical reactions. For example, it has been used in a palladium-catalyzed Heck/Suzuki cascade reaction . The reaction was shown to tolerate a wide range of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-bromophenyl)-2-methoxyacetamide” include a molecular weight of 214.059 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be determined under specific conditions .

Scientific Research Applications

  • Copolymerization of Norbornene and Methyl Acrylate by Nickel Catalyst Bearing 2-(Diarylphosphino)-N-phenylbenzenamine Ligands

    • Application : This research focuses on the copolymerization of norbornene and methyl acrylate using nickel complexes bearing 2-(diarylphosphino)-N-phenylbenzenamine ligands as pre-catalysts .
    • Method : The nickel catalysts were activated with methylaluminoxane (MAO) and used to catalyze the (co)polymerization of norbornene .
    • Results : These nickel catalysts were active for norbornene polymerization with the highest activity achieved being 3.6 × 10^6 g mol^−1 h^−1 and the highest number average molecular weight (Mn) of polynorbornene (PNB) reaching 27.4 × 10^5 g mol^−1 . They also promoted the copolymerization of norbornene and MA to furnish high-molecular-weight NB/MA copolymers (Mn up to 6.20 × 10^4 g mol^−1) with reasonable MA contents (3.07−5.90 mol%) .
  • Pharmaceutical Intermediate

    • Application : 2-(2-Bromophenyl)ethylamine, a compound similar to N-(2-bromophenyl)-2-methoxyacetamide, is used as a pharmaceutical intermediate .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Antimicrobial and Anticancer Drug Research

    • Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat antimicrobial and anticancer drug resistance .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of ABAD Inhibitors

    • Application : 2-(2-Bromophenyl)pyrrolidine, a compound similar to N-(2-bromophenyl)-2-methoxyacetamide, plays a crucial role in the preparation of ABAD inhibitors, which offer promising therapeutic potential for diseases such as Alzheimer’s and cancer .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
  • Preparation of Bcl-2 Inhibitors

    • Application : 2-(2-Bromophenyl)pyrrolidine is also involved in the preparation of N-(phenylsulfonyl)benzamides, which are utilized as Bcl-2 inhibitors. These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Asymmetric Heck/Suzuki Cascade Reaction

    • Application : A highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .
    • Method : The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
    • Results : The reaction was shown to tolerate a wide range of functional groups and provide straightforward access to an array of oxindoles with excellent ee values .
  • Synthesis of ABAD Inhibitors

    • Application : 2-(2-Bromophenyl)pyrrolidine, a compound similar to N-(2-bromophenyl)-2-methoxyacetamide, plays a crucial role in the preparation of ABAD inhibitors, which offer promising therapeutic potential for diseases such as Alzheimer’s and cancer .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
  • Preparation of Bcl-2 Inhibitors

    • Application : 2-(2-Bromophenyl)pyrrolidine is also involved in the preparation of N-(phenylsulfonyl)benzamides, which are utilized as Bcl-2 inhibitors. These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Asymmetric Heck/Suzuki Cascade Reaction

    • Application : A highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .
    • Method : The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
    • Results : The reaction was shown to tolerate a wide range of functional groups and provide straightforward access to an array of oxindoles with excellent ee values .

properties

IUPAC Name

N-(2-bromophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVSYLSNUWFMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358303
Record name N-(2-bromophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-methoxyacetamide

CAS RN

430450-95-6
Record name N-(2-bromophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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